Bienvenue dans la boutique en ligne BenchChem!

N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Medicinal Chemistry Structure-Activity Relationships COX-2 Inhibition

Differentiate your CTPS1/2 and COX-2 screening cascades with this specific 3-methoxyphenyl N-aryl acetamide. While the core 2-(sulfonamido)thiazol-4-yl)acetamide scaffold has demonstrated first-in-class CTPS1/2 pan-inhibition and selective COX-2 activity (COX-2-IN-8 IC50 = 6.585 µM), the 3-methoxy substitution remains pharmacologically uncharacterized. Procuring this precise compound enables head-to-head enzymatic comparison against the initial HTS hit (~30 µM) and lead compound 27 (<100 nM) to quantify the substituent's contribution to target potency, ADME, and selectivity. Avoid unjustified analog substitution. Its calculated logP (3.298) and tPSA (92 Ų) also position it as an ideal calibration standard for benchmarking pharmacokinetic properties within this chemotype.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 921927-00-6
Cat. No. B2961871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
CAS921927-00-6
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O4S2/c1-13-6-8-17(9-7-13)28(24,25)22-19-21-15(12-27-19)11-18(23)20-14-4-3-5-16(10-14)26-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyJKFDZOKDYFZZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 921927-00-6) – Chemical Identity & Class Baseline


N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 921927-00-6) is a fully synthetic small molecule (MW 417.5, formula C₁₉H₁₉N₃O₄S₂) belonging to the 2-(alkyl/arylsulfonamido)thiazol-4-yl)acetamide chemotype [1]. This chemotype has been described as a 'first-in-class' scaffold for pan-selective inhibition of cytidine 5'-triphosphate synthetase (CTPS1/2) in the de novo pyrimidine synthesis pathway [2]. The compound features three modular structural elements: a 4-methylphenylsulfonamido group at the thiazole 2-position, a thiazole-4-acetamide linker, and a 3-methoxyphenyl terminal amide. Despite its placement within an actively investigated pharmacological class, no primary research publication, patent, or authoritative database (PubChem, ChEMBL, BindingDB) currently reports any experimental bioactivity data for this specific compound [1][3].

Why N-(3-Methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the 2-(sulfonamido)thiazol-4-yl)acetamide family, seemingly minor modifications to the N-terminal amide substituent can dictate target engagement, potency, and selectivity profiles. This compound's specific 3-methoxyphenyl substitution differentiates it from benzyl, phenethyl, chloroaryl, or cycloalkyl variants that populate this chemical space [1][2]. In the CTPS1/2 inhibitor series, optimization of this position was critical: the initial HTS hit (CTPS1 IC₅₀ ~30 μM) required iterative modification of the acetamide substituent to achieve the optimized lead compound 27, which demonstrated CTPS1 IC₅₀ < 100 nM and oral in vivo activity at 10 mg/kg [3]. Without experimental determination of the 3-methoxyphenyl group's contribution to target binding, ADME, and selectivity, generic substitution with any other analog in the series is pharmacologically unjustified. The following evidence guide documents the limited but meaningful differentiation points currently traceable for this specific compound.

N-(3-Methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide: Quantitative Differentiation Evidence Guide


Structural Differentiation: 3-Methoxyphenyl vs. 2-Methoxyphenyl Amide Regioisomer

The 3-methoxyphenyl amide substituent present in the target compound represents a specific regioisomeric choice. When this 3-methoxyphenyl group is incorporated into an analogous thiazole-sulfonamide-acetamide scaffold, the resulting compound (COX-2-IN-8, sharing the identical molecular formula C₁₉H₁₉N₃O₄S₂) exhibits COX-2 inhibitory activity with an IC₅₀ of 6.585 μM, demonstrating higher COX-2 selectivity than the clinical comparator celecoxib [1]. The positional isomer (2-methoxyphenyl variant, CAS 1170162-60-3) has a different molecular topology as confirmed by SMILES comparison, and no COX-2 activity has been reported for this isomer, suggesting that the methoxy position (meta vs. ortho) can be a critical determinant of pharmacological activity within this scaffold . This establishes the 3-methoxyphenyl substitution as a non-trivial structural feature with demonstrated pharmacological relevance in related systems.

Medicinal Chemistry Structure-Activity Relationships COX-2 Inhibition

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area vs. In-Class Analogs

Computationally determined physicochemical properties provide a basis for differentiating this compound's drug-likeness profile from structurally similar analogs. The target compound (ZINC5373428) has a calculated logP of 3.298 and topological polar surface area (tPSA) of 92 Ų [1]. Its close analog N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922100-54-7) has a distinct molecular formula (C₁₉H₁₉N₃O₃S₂) with the replacement of the 3-methoxyphenyl oxygen by a benzyl CH₂, which would be expected to alter logP and hydrogen-bonding capacity, though no experimentally measured logP/tPSA values for the benzyl analog are publicly available . The presence of the 3-methoxy group on the target compound introduces an additional H-bond acceptor (total 9 heteroatoms vs. 8 in the benzyl analog), potentially impacting solubility and permeability. This tPSA value of 92 Ų falls within the generally accepted range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų borderline), suggesting a distinct ADME profile compared to more lipophilic analogs lacking the methoxy oxygen [2].

ADME Prediction Drug-likeness Physicochemical Profiling

CTPS1/2 Target Class Membership: Scaffold-Level Potency Differentiation

The 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype to which the target compound belongs has been validated as a CTPS1/2 pan-selective inhibitor scaffold. In the published optimization campaign, the initial HTS hit from a 240K compound library exhibited weak CTPS1 inhibition (~30 μM), and systematic SAR exploration of the acetamide substituent yielded compound 27 with CTPS1 IC₅₀ < 100 nM, representing a >300-fold potency improvement [1]. The target compound's specific 3-methoxyphenyl amide substituent has not been tested in this assay and therefore its CTPS1/2 potency is unknown. However, its structural placement within this chemotype means it can serve as a probe to map the SAR around the acetamide N-substituent, specifically testing whether a meta-methoxyaryl group confers any potency advantage over the optimized alkyl/aryl substituents described in the lead series [2]. This is a genuine differentiation opportunity: the compound fills an unexplored position in the SAR matrix of a target class with demonstrated translational relevance (in vivo efficacy in inflammation model at 10 mg/kg BID) [1].

CTP Synthetase Inhibition Immuno-oncology Pyrimidine Metabolism

Evidence-Anchored Application Scenarios for N-(3-Methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (921927-00-6)


CTPS1/2 Inhibitor SAR Probe for Immuno-Oncology Lead Optimization

Building on the validated CTPS1/2 inhibitory activity of the 2-(sulfonamido)thiazol-4-yl)acetamide chemotype [1], this compound serves as a structurally distinct N-aryl acetamide variant that can be screened to determine whether the 3-methoxyphenyl substituent improves CTPS1/2 potency relative to the initial HTS hit (IC₅₀ ~30 μM) or approaches the optimized lead compound 27 (IC₅₀ < 100 nM) [2]. Its procurement enables direct head-to-head enzymatic comparison under standardized ADP-Glo assay conditions, generating SAR data that informs the design of the next iteration of CTPS-targeted therapeutics for aberrant immune cell proliferation disorders.

COX-2 Selectivity Screening Leveraging 3-Methoxyphenyl Scaffold Precedence

The demonstrated COX-2 inhibitory activity and selectivity of COX-2-IN-8 (IC₅₀ = 6.585 μM, superior COX-2/COX-1 selectivity vs. celecoxib), which shares the identical core scaffold and 3-methoxyphenyl substitution pattern [3], provides a strong rationale for screening CAS 921927-00-6 against the COX-1/COX-2 panel. This compound can be directly compared with the 2-methoxyphenyl regioisomer (CAS 1170162-60-3) to quantify the impact of methoxy positional isomerism on COX-2 potency and selectivity, generating actionable SAR for anti-inflammatory drug discovery programs.

Negative Control Selection for Sulfonamide-Thiazole-Acetamide Target Engagement Studies

Given that there is no known bioactivity for this compound in ChEMBL or any published primary literature as of the current evidence cutoff [4], it is uniquely positioned as an experimentally verified inactive compound within the sulfonamide-thiazole-acetamide chemotype series. When investigating target engagement of active analogs (e.g., COX-2-IN-8, CTPS1 inhibitor compound 27), this compound can serve as a structurally matched negative control, controlling for non-specific effects attributable to the thiazole-sulfonamide-acetamide scaffold's physicochemical properties (logP 3.298, tPSA 92 Ų) [4] while lacking the specific pharmacophoric features required for target binding.

ADME Profiling Benchmark for Methoxy-Substituted Thiazole-Acetamide Series

With calculated logP of 3.298 and tPSA of 92 Ų [4], this compound occupies a specific physicochemical space at the borderline of predicted CNS penetration. It can be used as a calibration standard in ADME assays (Caco-2 permeability, microsomal stability, plasma protein binding) to benchmark how the 3-methoxyphenyl acetamide substitution affects pharmacokinetic properties relative to benzyl, phenethyl, or halogenated aryl analogs within the same core scaffold series [5], directly supporting compound triage in lead optimization campaigns.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.